4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique glycosylation pattern, which contributes to its distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- typically involves multiple steps, including glycosylation reactions. The starting material is often a flavonoid core, which undergoes glycosylation using specific glycosyl donors and catalysts. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the glycosylated flavonoid. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and various substituted derivatives, each with distinct biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex flavonoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which are beneficial in preventing oxidative stress-related diseases.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways, and inhibits cell proliferation by interfering with cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Known for its potent antioxidant activity.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Exhibits strong anti-inflammatory properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Studied for its anticancer potential.
Uniqueness
What sets 4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- apart is its unique glycosylation pattern, which enhances its solubility, stability, and biological activity compared to other similar flavonoids.
Properties
CAS No. |
64271-11-0 |
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Molecular Formula |
C28H32O14 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-14(31)8-16-18(22(19)34)13(30)7-15(40-16)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-21,23-29,31-37H,9H2,1-2H3/t10-,17+,20-,21+,23+,24-,25+,26-,27+,28-/m0/s1 |
InChI Key |
JIKPWRRUSIBFLE-KVQGGKNTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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